molecular formula C20H24O2 B15138058 Exemestane-13C,d2

Exemestane-13C,d2

Cat. No.: B15138058
M. Wt: 299.4 g/mol
InChI Key: BFYIZQONLCFLEV-YDWWOAPCSA-N
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Description

Exemestane-13C,d2 is a labeled form of Exemestane, a selective, irreversible, and orally active steroidal aromatase inhibitor. This compound is specifically labeled with carbon-13 and deuterium, making it useful in various scientific research applications. Exemestane itself is used primarily in the treatment of hormone-dependent breast cancer by inhibiting the enzyme aromatase, which is responsible for converting androgens to estrogens .

Preparation Methods

The preparation of Exemestane-13C,d2 involves the incorporation of stable isotopes, carbon-13 and deuterium, into the Exemestane molecule. The synthetic route typically starts with the base structure of Exemestane and involves several steps of chemical reactions to introduce the isotopic labels. The reaction conditions often include the use of specific reagents and catalysts to ensure the selective incorporation of the isotopes .

Industrial production methods for this compound are similar to those used for other isotope-labeled compounds. These methods involve large-scale synthesis with stringent control over reaction conditions to achieve high purity and yield. The process may include steps such as crystallization, purification, and quality control to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Exemestane-13C,d2 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of hydroxylated derivatives, while reduction may yield deoxygenated products .

Scientific Research Applications

Exemestane-13C,d2 has a wide range of scientific research applications, including:

    Chemistry: Used as a tracer in metabolic studies to understand the pharmacokinetics and metabolic pathways of Exemestane.

    Biology: Employed in studies involving enzyme kinetics and protein-ligand interactions.

    Medicine: Utilized in clinical research to investigate the efficacy and safety of Exemestane in treating hormone-dependent breast cancer.

    Industry: Applied in the development of new pharmaceuticals and in quality control processes .

Mechanism of Action

Exemestane-13C,d2 exerts its effects by irreversibly binding to the active site of the enzyme aromatase, leading to its permanent inhibition. Aromatase is responsible for converting androgens to estrogens, and its inhibition results in decreased estrogen levels. This mechanism is particularly useful in treating estrogen receptor-positive breast cancer, as it deprives the cancer cells of the estrogen needed for their growth .

Comparison with Similar Compounds

Exemestane-13C,d2 is unique due to its isotopic labeling, which allows for precise tracking and analysis in research studies. Similar compounds include:

These compounds share the common feature of inhibiting aromatase but differ in their chemical structure, reversibility, and specific applications.

Properties

Molecular Formula

C20H24O2

Molecular Weight

299.4 g/mol

IUPAC Name

(8R,9S,10R,13S,14S)-6-(dideuterio(113C)methylidene)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,17-dione

InChI

InChI=1S/C20H24O2/c1-12-10-14-15-4-5-18(22)20(15,3)9-7-16(14)19(2)8-6-13(21)11-17(12)19/h6,8,11,14-16H,1,4-5,7,9-10H2,2-3H3/t14-,15-,16-,19+,20-/m0/s1/i1+1D2

InChI Key

BFYIZQONLCFLEV-YDWWOAPCSA-N

Isomeric SMILES

[2H][13C](=C1C[C@H]2[C@@H]3CCC(=O)[C@]3(CC[C@@H]2[C@@]4(C1=CC(=O)C=C4)C)C)[2H]

Canonical SMILES

CC12CCC3C(C1CCC2=O)CC(=C)C4=CC(=O)C=CC34C

Origin of Product

United States

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